The compound (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate is a complex organic molecule with potential applications in medicinal chemistry. This compound belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities, including antitumor and antiviral properties. The detailed structure and functional groups present in this compound suggest it may interact with biological systems in significant ways.
This compound is cataloged under various identifiers in chemical databases, including the Chemical Abstracts Service number, which aids in its identification and sourcing for research purposes. It can be found in resources such as Mol-Instincts and BenchChem, which provide comprehensive data on its molecular structure and potential applications.
The compound can be classified as follows:
The synthesis of (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate typically involves several key steps:
These synthesis steps require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and composition of the synthesized compound.
The molecular structure of (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate features several notable characteristics:
The structural data can be represented using various notations:
C1=NC(=O)C(=N1C2=C(C=CC=C2)S(=O)(=O)C)C(=O)O
GJQWZVZLQWZJPO-UHFFFAOYSA-N
These representations are crucial for computational modeling and further studies involving this compound.
The compound undergoes various chemical reactions that can modify its structure and enhance its biological activity:
Common reagents used in these reactions include:
The mechanism of action for compounds like (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate typically involves:
Research into similar compounds has shown that modifications to their structure can significantly impact their efficacy as therapeutic agents.
The physical properties of this compound include:
Chemical properties include:
Relevant analyses often involve determining melting points, boiling points, and spectral data (UV/Vis, IR).
The potential applications of (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-methylsulfanylpyridine-3-carboxylate are significant:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5